molecular formula C13H9BrClF B8760544 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene

4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene

Cat. No.: B8760544
M. Wt: 299.56 g/mol
InChI Key: XPDXCAVBWPPLJB-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene is an organic compound with the molecular formula C13H9BrClF This compound is part of the benzene derivatives family, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acids or ketones.

Scientific Research Applications

4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene involves its interaction with molecular targets through various pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to different receptors or enzymes. These interactions can lead to changes in biological activity, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

  • 4-Bromo-2-(4-chlorobenzyl)-1-piperazinylphenol
  • 4-Bromo-2-chloro-1-(4-chlorobenzyl)oxybenzene

Comparison: Compared to similar compounds, 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from other halogenated benzene derivatives.

Properties

Molecular Formula

C13H9BrClF

Molecular Weight

299.56 g/mol

IUPAC Name

4-bromo-2-[(4-chlorophenyl)methyl]-1-fluorobenzene

InChI

InChI=1S/C13H9BrClF/c14-11-3-6-13(16)10(8-11)7-9-1-4-12(15)5-2-9/h1-6,8H,7H2

InChI Key

XPDXCAVBWPPLJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the above (5-bromo-2-fluorophenyl)-(4-chlorophenyl)-methanol (15.0 g, 48 mmol) and triethylsilane (18.5 mL, 116 mmol) in dichloromethane (40 mL) and acetonitrile (20 mL) at 0° C. under nitrogen, was slowly added boron trifluoride diethyl etherate (22.7 mL, 181 mmol). The resulting solution was stirred for 18 hours, while slowly warming to room temperature. The reaction was cooled in an ice-water bath, quenched by slow addition of 7 M aqueous potassium hydroxide solution (30 mL) and extracted with methyl tert-butyl ether (200 mL×2). The combined organic solution was washed with water (25 mL×2), brine (25 mL×2), dried (sodium sulfate), filtered and concentrated under reduced pressure. Purification by flash column chromatography over silica gel eluting with a gradient of ethyl acetate in heptane gave 2-(4-chlorobenzyl)-4-bromo-1-fluorobenzene (5.0 g, 35% yield) as a colorless oil. 1H NMR (400 MHz, chloroform-d) delta ppm 7.33-7.22 (m, 4H), 7.13 (d, J=8.4 Hz, 2H), 6.93 (dd, J=9.2, 9.2 Hz, 1H), 3.92 (s, 2H).
Name
(5-bromo-2-fluorophenyl)-(4-chlorophenyl)-methanol
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
22.7 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

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